N-(2-(1H-indol-3-yl)ethyl)-1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide
Description
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Properties
IUPAC Name |
1-(2-hydroxy-2-thiophen-3-ylethyl)-N-[2-(1H-indol-3-yl)ethyl]triazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2S/c25-18(14-6-8-27-12-14)11-24-10-17(22-23-24)19(26)20-7-5-13-9-21-16-4-2-1-3-15(13)16/h1-4,6,8-10,12,18,21,25H,5,7,11H2,(H,20,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTIRUGZAVSAOOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=CN(N=N3)CC(C4=CSC=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with various enzymes and receptors
Mode of Action
It’s known that compounds with a similar structure can undergo excited state intramolecular proton transfer (esipt), which involves the movement of a proton from one atom to another within the molecule. This process can lead to changes in the compound’s structure and reactivity.
Biochemical Pathways
For example, some compounds can undergo catalytic protodeboronation, a process that involves the removal of a boron atom from the molecule. This process can lead to changes in the compound’s structure and reactivity.
Pharmacokinetics
Compounds with similar structures have been found to exhibit various pharmacokinetic properties
Biological Activity
N-(2-(1H-indol-3-yl)ethyl)-1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This compound features a unique structural arrangement, combining an indole moiety with a triazole and thiophene group, which suggests diverse interactions with biological targets. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.
Structural Characteristics
The molecular formula of this compound is C₁₈H₁₈N₄O₂S, with a molecular weight of approximately 350.4 g/mol. The presence of the indole and thiophene rings contributes to its stability and reactivity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O₂S |
| Molecular Weight | 350.4 g/mol |
| Structure | Indole + Thiophene + Triazole |
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that indole derivatives can inhibit tumor growth by modulating various signaling pathways involved in cell proliferation and apoptosis.
Case Study: Indole Derivatives in Cancer Treatment
A study published in MDPI highlighted that certain indole-based compounds demonstrated selective inhibition against human carbonic anhydrases (hCA), which are implicated in tumor progression. The most active derivatives showed IC50 values in the low nanomolar range against cancer cell lines, indicating their potential as anticancer agents .
Anti-inflammatory Properties
The compound's structural features suggest its potential as an anti-inflammatory agent. Indole derivatives are known to interfere with inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes.
Table: Biological Activities of Related Compounds
| Compound Name | Activity | Mechanism of Action |
|---|---|---|
| N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)benzamide | Anticancer | Inhibition of hCA IX and II |
| N-[4-(thienyl)]benzamide derivatives | Anti-inflammatory | Modulation of cytokine release |
| 3,4-Difluoro-N-[2-hydroxy-2-(1H-indol-3-yl)ethyl]benzamide | Antimicrobial | Disruption of bacterial cell wall synthesis |
Antimicrobial Activity
The presence of the thiophene ring enhances the compound's antimicrobial properties. Research indicates that compounds with similar structures can exhibit activity against various bacterial strains by disrupting their cellular functions.
Case Study: Antimicrobial Efficacy
A recent investigation into indole-based derivatives found that certain compounds displayed significant antibacterial activity against gram-positive and gram-negative bacteria. The mechanism involved interference with bacterial protein synthesis .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes like carbonic anhydrases involved in tumor growth.
- Cytokine Modulation : It can reduce the production of inflammatory cytokines.
- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells.
Preparation Methods
Friedel-Crafts Alkylation of Indole
Indole undergoes electrophilic substitution at the 3-position using β-nitrostyrene analogs. In the presence of sulfamic acid, 2-phenyl indole reacts with β-nitrostyrene in refluxing methanol to yield nitroethyl-indole intermediates, which are subsequently reduced to amines using lithium aluminum hydride (LAH).
Procedure :
- React indole (I) with 2-nitroethylthiophene (II) in methanol/sulfamic acid (reflux, 12 h).
- Purify via flash chromatography (EtOAc/hexanes, 1:4) to isolate 3-(2-nitro-1-(thiophen-3-yl)ethyl)-1H-indole (III) .
- Reduce III with LAH in diethyl ether to yield 2-(1H-indol-3-yl)ethylamine (IV) (white solid, 78% yield).
Synthesis of 1-(2-Hydroxy-2-(thiophen-3-yl)ethyl)-1H-1,2,3-Triazole-4-Carboxylic Acid
Thiophene Ethanol Derivative Preparation
2-Hydroxy-2-(thiophen-3-yl)ethyl Azide (V) :
CuAAC for Triazole Formation
React V with propiolic acid (VI) under Cu(I) catalysis:
- Conditions : CuI (10 mol%), LiO^tBu (1.2 eq.), DMF, 50°C, 6 h.
- Outcome : Regioselective 1,4-disubstituted triazole VII (1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid) in 85% yield.
Amide Coupling via Carbodiimide Chemistry
Activate VII with 1,1'-carbonyldiimidazole (CDI) in anhydrous THF (0°C, 1 h), then add IV and stir at room temperature for 12 h. Purify via silica chromatography (CH₂Cl₂/MeOH, 9:1) to isolate the target compound as a pale-yellow solid (72% yield, >95% purity by HPLC).
Optimization and Challenges
Regioselectivity in CuAAC
Cu(I) ensures 1,4-regioisomer dominance, critical for biological activity. Alternative Ru-catalyzed reactions were discarded due to undesired 1,5-regiochemistry.
Hydroxyl Group Protection
During CuAAC, the hydroxyl group in V was protected as a TBS ether, followed by TBAF-mediated deprotection post-cycloaddition (90% recovery).
Yield Comparison of Coupling Reagents
| Reagent | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|
| CDI | THF | 72 | 95 |
| HATU | DMF | 68 | 93 |
| EDCl/HOBt | CH₂Cl₂ | 65 | 91 |
CDI emerged as optimal due to minimal racemization and side reactions.
Structural Characterization
- HRMS (ESI+) : m/z 438.1521 [M+H]⁺ (calc. 438.1518).
- ¹H NMR (500 MHz, DMSO-d₆) : δ 10.87 (s, 1H, indole NH), 8.45 (s, 1H, triazole CH), 7.55–6.85 (m, 7H, Ar-H), 5.21 (s, 1H, OH), 4.62 (q, 2H, CH₂), 3.45 (t, 2H, CH₂).
- IR (KBr) : 3270 (NH), 1685 (C=O), 1605 (triazole) cm⁻¹.
Q & A
Q. What synthetic strategies are recommended for synthesizing this compound, given its triazole-indole-thiophene hybrid structure?
The compound can be synthesized via stepwise protocols:
- Step 1: Use Huisgen azide-alkyne cycloaddition (click chemistry) to form the 1,2,3-triazole core. This method ensures regioselectivity and high yield under mild conditions .
- Step 2: Couple the indole-ethylamine moiety via carboxamide bond formation. Ethanol or DMF with coupling agents (e.g., EDC/HOBt) is typically used, as seen in analogous indole-triazole syntheses .
- Step 3: Introduce the hydroxy-thiophene-ethyl group through nucleophilic substitution or ester hydrolysis, optimizing pH (6–8) and temperature (60–80°C) to minimize side reactions .
Q. Which analytical techniques are critical for structural elucidation and purity assessment?
- NMR Spectroscopy: ¹H/¹³C NMR resolves substituent positioning (e.g., indole C3 vs. C2 substitution) and confirms triazole regiochemistry. Aromatic protons in thiophene (~6.5–7.5 ppm) and indole (~7.0–7.8 ppm) are diagnostic .
- HPLC-MS: Quantifies purity (>95%) and detects byproducts from incomplete coupling or oxidation .
- X-ray Crystallography: Validates 3D conformation, particularly the spatial arrangement of the hydroxy-thiophene group, which impacts solubility and bioactivity .
Q. What biological targets are hypothesized based on its structural motifs?
- Indole moiety: Potential serotonin receptor modulation or kinase inhibition, as seen in indole-derived anticancer agents .
- Triazole ring: Hydrogen-bonding interactions with enzymes (e.g., cytochrome P450, bacterial efflux pumps) .
- Thiophene group: Electrophilic reactivity may target cysteine residues in viral proteases or inflammatory mediators .
Preliminary assays should prioritize enzyme inhibition (e.g., COX-2, CYP450) and cell viability studies (cancer lines: HeLa, MCF-7) .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in the final coupling step?
- Solvent Screening: Test polar aprotic solvents (DMF, DMSO) vs. ethanol for carboxamide bond formation. DMF increases reaction rates but may promote hydrolysis; ethanol is preferable for moisture-sensitive steps .
- Catalyst Selection: Replace EDC/HOBt with DCC/DMAP for sterically hindered amines. Triethylamine (5–10 mol%) can neutralize HCl byproducts and improve solubility .
- Temperature Control: Use microwave-assisted synthesis (80°C, 30 min) to accelerate coupling while minimizing decomposition .
Q. How should researchers resolve contradictions in pharmacological data (e.g., conflicting IC₅₀ values across studies)?
- Assay Standardization: Validate protocols using positive controls (e.g., doxorubicin for cytotoxicity, ibuprofen for COX-2 inhibition).
- Metabolic Stability Testing: Use liver microsomes to assess if rapid metabolism (e.g., CYP3A4-mediated oxidation of the indole group) skews activity .
- Structural Analog Comparison: Benchmark against compounds like N-(1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)benzo[d]thiazole-2-carboxamide , which shares thiophene-triazole motifs and has well-documented IC₅₀ values .
Q. What computational approaches are suitable for predicting binding modes and pharmacokinetics?
- Molecular Dynamics (MD): Simulate interactions with COX-2 or 5-HT receptors, focusing on the triazole’s hydrogen-bonding with catalytic residues (e.g., Arg120 in COX-2) .
- QSAR Modeling: Correlate substituent electronegativity (e.g., hydroxy-thiophene vs. methyl-furan) with logP and bioavailability. Thiophene’s sulfur atom enhances membrane permeability but may reduce solubility .
- Docking Studies: Use AutoDock Vina to prioritize targets by binding affinity. The indole-ethyl group may occupy hydrophobic pockets in kinase domains .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects?
- Variation of Indole Substituents: Synthesize analogs with halogenated (e.g., 5-F-indole) or methylated indole rings to assess steric/electronic impacts on receptor binding .
- Thiophene Modifications: Replace thiophene with furan or pyridine to study heterocycle electronegativity effects on cytotoxicity .
- Triazole Substitution: Introduce methyl or phenyl groups at the triazole N1 position to probe steric hindrance in enzyme active sites .
Methodological Notes
- Data Reproducibility: Archive reaction parameters (solvent purity, catalyst batch) in electronic lab notebooks to troubleshoot inconsistencies .
- Ethical Compliance: Adhere to OECD guidelines for cytotoxicity assays (e.g., MTT protocol standardization) to ensure cross-study comparability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
